![molecular formula C13H18Cl2O3Si B12559179 [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate CAS No. 192651-58-4](/img/structure/B12559179.png)
[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate: is an organosilicon compound that features both silicon and organic functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate typically involves the reaction of [dimethyl(ethyl)silyl]methyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate is used as a precursor for the introduction of silicon-containing groups into organic molecules. This can enhance the stability and modify the reactivity of the target compounds.
Biology and Medicine:
Industry: In materials science, the compound can be used to synthesize silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. In organic synthesis, the silicon center can act as a protecting group or a reactive intermediate. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
相似化合物的比较
[Dimethyl(ethyl)silyl]methyl acetate: Similar structure but lacks the dichlorophenoxy group.
[Trimethylsilyl]methyl acetate: Contains a trimethylsilyl group instead of the ethyl(dimethyl)silyl group.
[Ethyl(dimethyl)silyl]methyl benzoate: Contains a benzoate group instead of the dichlorophenoxy group.
Uniqueness: The presence of the 2,4-dichlorophenoxy group in [Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
192651-58-4 |
|---|---|
分子式 |
C13H18Cl2O3Si |
分子量 |
321.27 g/mol |
IUPAC 名称 |
[ethyl(dimethyl)silyl]methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H18Cl2O3Si/c1-4-19(2,3)9-18-13(16)8-17-12-6-5-10(14)7-11(12)15/h5-7H,4,8-9H2,1-3H3 |
InChI 键 |
LJKAHOZEBFRVBR-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


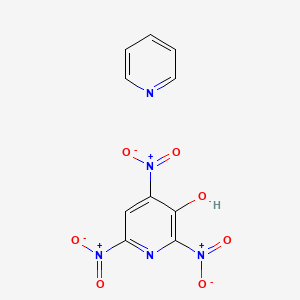
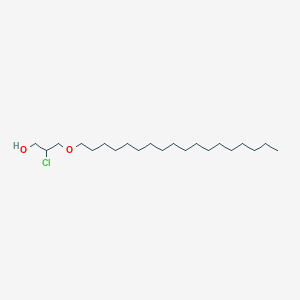
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
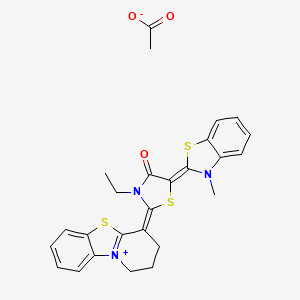
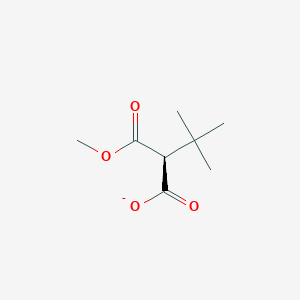
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

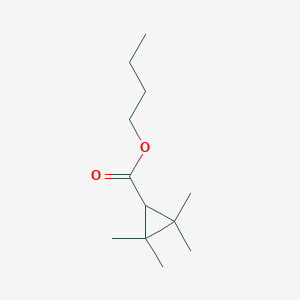
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
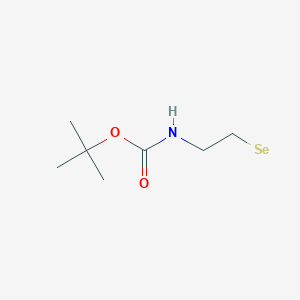

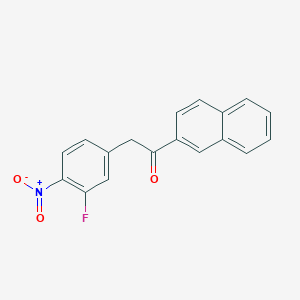

![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
